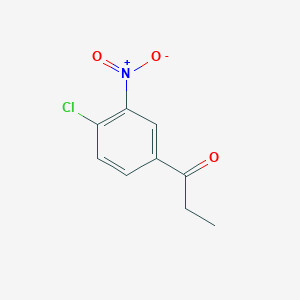
2-(Chloromethyl)-3-methoxypyridine hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Improved Synthesis Methods
- An improved method for the preparation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride has been developed, involving methylation, chloridization, oxidation, and methoxylation steps (Dai Gui-yuan, 2003).
Applications in Organic Synthesis
- A one-pot synthesis method has been discovered for producing 6,12-dihydro-1,3,7,9-tetramethyl-5H, 11H-dipyrido[1,2-a:1′,2′-d]pyrazine-2,8-dione, using 2-chloromethyl-3,5-dimethyl-4-methoxypyridine as a starting material. This synthesis is noteworthy for being the first Hilbert-Johnson preparation of dipyridopyrazinediones (M. Oresic et al., 2001).
Investigating Lithiation Pathways
- Research has been conducted on the lithiation pathway of 2-chloro and 2-methoxypyridine, revealing the complexity of C-3 lithiation and proposing a mechanism involving a 3,6-dilithio pyridine intermediate (P. Gros et al., 2003).
Gas-Phase Methylation Studies
- Studies on gas-phase reactions of 2-methoxypyridine and related compounds with the dimethylchlorinium ion have been conducted to understand the mechanisms of these reactions (R. O’Hair et al., 1995).
Exploring Pyridine Derivatives
- Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[3,4]pyridine-1,3-diones has been explored, highlighting the practical applications of 2-halopyridine derivatives in producing compounds with significant properties, such as intense fluorescence and antiphlogistic activity (O. V. Ershov et al., 2015).
Development of 2,3-Pyridyne Precursors
- Research has focused on developing practical 2,3-pyridyne precursors, with 3-bromo-2-chloro-4-methoxypyridine being an effective candidate for generating substituted 2,3-pyridynes (M. Walters et al., 1992).
Wirkmechanismus
Safety and Hazards
This compound is harmful by ingestion, inhalation, and skin absorption . It is a severe irritant of the skin, eyes, mucous membranes, and upper respiratory tract . High concentrations are extremely destructive to these tissues . When heated to decomposition, it emits highly toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas .
Eigenschaften
IUPAC Name |
2-(chloromethyl)-3-methoxypyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-10-7-3-2-4-9-6(7)5-8;/h2-4H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKOVRNDBVJWGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50607684 | |
| Record name | 2-(Chloromethyl)-3-methoxypyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50607684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-3-methoxypyridine hydrochloride | |
CAS RN |
60617-60-9 | |
| Record name | 2-(Chloromethyl)-3-methoxypyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50607684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B3024812.png)